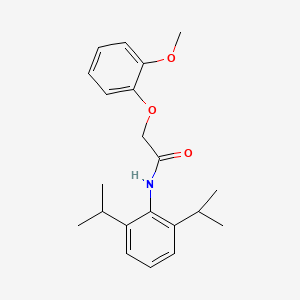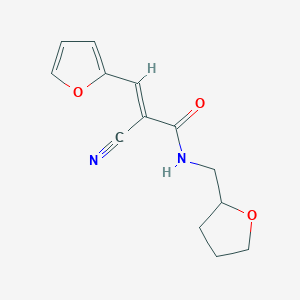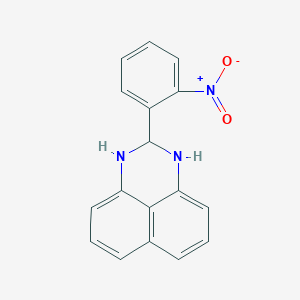
N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with isopropyl groups at the 2 and 6 positions, and a methoxyphenoxy group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diisopropylaniline and 2-methoxyphenol.
Formation of Intermediate: The first step involves the reaction of 2,6-diisopropylaniline with chloroacetyl chloride to form N-(2,6-diisopropylphenyl)chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 2-methoxyphenol in the presence of a base, such as sodium hydroxide, to yield the final product, .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: In biological research, it may be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine: The compound could be explored for its therapeutic potential, including its use as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry: In industrial applications, it may be used as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparación Con Compuestos Similares
N-(2,6-diisopropylphenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2,6-diisopropylphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with the methoxy group at the 4 position.
N-(2,6-diisopropylphenyl)-2-(2-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, physical properties, and biological activity. The presence of the methoxy group at the 2 position may enhance its solubility and alter its interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C21H27NO3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H27NO3/c1-14(2)16-9-8-10-17(15(3)4)21(16)22-20(23)13-25-19-12-7-6-11-18(19)24-5/h6-12,14-15H,13H2,1-5H3,(H,22,23) |
Clave InChI |
REWYJGGSYOVLQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B11670484.png)
![(5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670490.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11670495.png)
![2,4-Dibromo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11670498.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11670500.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11670503.png)
![N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11670515.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670527.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11670532.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11670540.png)
![6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11670545.png)

![2-bromo-N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B11670576.png)
